An In-depth Technical Guide to 2-Benzyl-4-nitroaniline: Properties, Synthesis, and Comparative Analysis
An In-depth Technical Guide to 2-Benzyl-4-nitroaniline: Properties, Synthesis, and Comparative Analysis
Introduction: Navigating a Sparsely Charted Chemical Landscape
In the vast realm of organic chemistry, certain molecules, despite their intriguing structures, remain relatively unexplored. 2-Benzyl-4-nitroaniline is one such compound. While its isomers, particularly N-benzyl-4-nitroaniline, have been subjects of various studies, 2-Benzyl-4-nitroaniline exists in a comparatively data-sparse environment. This guide is designed for researchers, scientists, and drug development professionals, aiming to provide a comprehensive understanding of this molecule. Given the scarcity of direct experimental data, this document will focus on established synthesis, predicted properties based on its chemical structure, and a comparative analysis with its better-characterized isomers. This approach offers a foundational understanding and a predictive framework for future research and application.
The core structure of 2-Benzyl-4-nitroaniline features a benzyl group at the second position and a nitro group at the fourth position of an aniline molecule. This specific arrangement of functional groups—an electron-donating amino group, an electron-withdrawing nitro group, and a bulky benzyl substituent—suggests a unique combination of steric and electronic properties that could be of interest in medicinal chemistry and materials science.
Physicochemical Properties: An Estimation Based on Structure
Core Molecular Attributes
| Property | Value | Source/Method |
| Molecular Formula | C₁₃H₁₂N₂O₂ | Calculated |
| Molecular Weight | 228.25 g/mol | Calculated |
| IUPAC Name | 2-benzyl-4-nitroaniline | IUPAC Nomenclature |
| Canonical SMILES | C1=CC=C(C=C1)CC2=C(C=C(C=C2)[O-])N | Structure-based |
| InChI Key | Inferred from structure | Structure-based |
Predicted Physical State and Solubility
Based on its molecular weight and the presence of polar functional groups (amino and nitro groups), 2-Benzyl-4-nitroaniline is expected to be a solid at room temperature, likely appearing as yellow to orange crystals, a common characteristic of nitroaniline compounds.[1] Its solubility is predicted to be low in water but moderate in common organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO).
Comparative Analysis with Isomers
To provide a practical context, the table below compares the known properties of related isomers. It is crucial to note that the substitution pattern significantly influences physical properties like melting point.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| N-Benzyl-4-nitroaniline | 14309-92-3 | C₁₃H₁₂N₂O₂ | 228.25 | 147 |
| N-Benzyl-2-methyl-4-nitroaniline | 201157-13-3 | C₁₄H₁₄N₂O₂ | 242.27 | 99-102 |
| N-benzyl-2-nitroaniline | 5729-06-6 | C₁₃H₁₂N₂O₂ | 228.25 | Not specified |
| 4-Benzyl-2-nitroaniline | 105957-88-8 | C₁₃H₁₂N₂O₂ | 228.25 | Not specified |
Data sourced from various chemical suppliers and databases.[1][2][3][4][5][6]
Synthesis of 2-Benzyl-4-nitroaniline
While physical data is scarce, a synthetic route to 2-Benzyl-4-nitroaniline has been documented. The synthesis proceeds via the reflux of 2-amino-5-nitrobenzophenone hydrazone with potassium hydroxide in diethylene glycol.[7] This reaction is a variation of the Wolff-Kishner reduction, where the hydrazone is converted to a methylene group.
Proposed Synthesis Workflow
Caption: Proposed synthesis of 2-Benzyl-4-nitroaniline.
Step-by-Step Methodology
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Reactant Preparation: Combine 2-amino-5-nitrobenzophenone hydrazone and potassium hydroxide in a round-bottom flask containing diethylene glycol as the solvent.
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Reaction: Heat the mixture to reflux. The high temperature facilitates the reduction of the hydrazone.
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Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated through standard procedures such as extraction and crystallization to yield 2-benzyl-4-nitroaniline.
Chemical Reactivity and Electronic Profile
The reactivity of 2-Benzyl-4-nitroaniline is governed by the interplay of its functional groups:
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Amino Group (-NH₂): This is an activating, ortho-, para-directing group for electrophilic aromatic substitution. It is also basic and can be protonated in acidic conditions.
-
Nitro Group (-NO₂): This is a strongly deactivating, meta-directing group for electrophilic aromatic substitution due to its electron-withdrawing nature.
-
Benzyl Group (-CH₂Ph): This is a weakly activating, ortho-, para-directing group.
The presence of both a strong activating group (-NH₂) and a strong deactivating group (-NO₂) on the same aromatic ring creates a complex electronic environment. The amino group's activating effect is somewhat tempered by the nitro group's deactivating effect. The benzyl group adds steric hindrance around the amino group, which can influence its reactivity.
Spectroscopic Characterization: A Predictive Approach
Without experimental spectra, we can predict the key features based on the structure of 2-Benzyl-4-nitroaniline and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons (Aniline Ring): Three protons on the substituted aniline ring would appear as complex multiplets or doublets in the downfield region (approx. 6.5-8.0 ppm). The proton ortho to the nitro group would be the most deshielded.
-
Aromatic Protons (Benzyl Ring): Five protons on the benzyl ring would likely appear as a multiplet around 7.2-7.4 ppm.
-
Methylene Protons (-CH₂-): A singlet integrating to two protons would be expected around 4.0 ppm.
-
Amino Protons (-NH₂): A broad singlet for the two amino protons would likely appear in the region of 4.0-6.0 ppm, with its chemical shift being solvent-dependent.
¹³C NMR Spectroscopy (Predicted)
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Aromatic Carbons: A total of 12 aromatic carbons would be present. The carbon bearing the nitro group would be significantly downfield, while the carbon attached to the amino group would be upfield.
-
Methylene Carbon (-CH₂-): A peak around 40-50 ppm is expected for the benzylic carbon.
Infrared (IR) Spectroscopy (Predicted)
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N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
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N-O Stretching: Strong, characteristic bands for the nitro group, typically around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).
-
C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while the methylene C-H stretches would be just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS) (Predicted)
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Molecular Ion (M⁺): A prominent peak at m/z = 228.
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Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the nitro group (-NO₂, 46 Da) and cleavage of the benzyl group. The tropylium ion (C₇H₇⁺) at m/z = 91 is a very common fragment for benzyl-containing compounds.
Potential Applications in Research and Drug Development
Nitroaniline derivatives are important intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[8] The specific structure of 2-Benzyl-4-nitroaniline could make it a valuable scaffold in medicinal chemistry. The amino group provides a site for further functionalization, while the nitro group can be reduced to an amine to create a diamine, a common precursor for heterocyclic synthesis.
Derivatives of similar structures, such as N-benzyl anilines, have been investigated for their inhibitory activity against enzymes like acetylcholinesterase and carbonic anhydrase. This suggests that 2-Benzyl-4-nitroaniline could serve as a starting point for the development of novel therapeutic agents.
Safety and Handling
While specific toxicological data for 2-Benzyl-4-nitroaniline is unavailable, it should be handled with the care afforded to other nitroaniline compounds. Nitroanilines are generally considered hazardous.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
2-Benzyl-4-nitroaniline represents an area of organic chemistry with potential for further exploration. While a comprehensive experimental profile of its physical and chemical properties is yet to be established, this guide provides a solid foundation for researchers by consolidating the known synthesis, offering predictive insights into its characteristics, and drawing comparisons with its well-documented isomers. As new research emerges, a clearer picture of this intriguing molecule and its potential applications will undoubtedly come into focus.
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